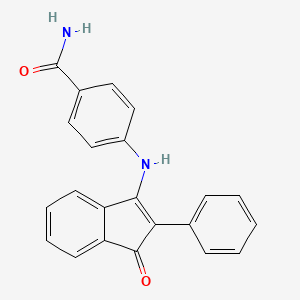

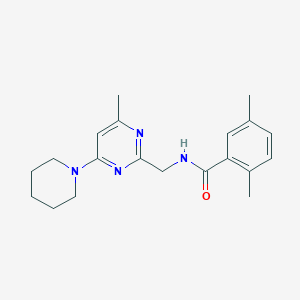

![molecular formula C21H16ClN3O2S B2528965 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638138-80-4](/img/structure/B2528965.png)

2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, is a complex organic molecule that is likely to have a multifaceted structure based on the related compounds studied in the provided papers. Although the exact compound is not described in the papers, similar compounds with intricate heterocyclic frameworks have been synthesized and structurally analyzed, suggesting that the compound may also exhibit interesting structural features and potentially useful chemical properties.

Synthesis Analysis

The synthesis of related compounds involves the formation of heterocyclic frameworks that are likely to be similar to the target compound. For instance, the synthesis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile was achieved, and its structure was determined using X-ray crystallography . This suggests that the synthesis of the compound of interest would also involve multiple steps, potentially including cyclization reactions to form the pyrano and pyridine rings, as well as substitutions to introduce the chlorophenyl and thiophen-2-ylmethyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the related compound mentioned above crystallizes in the monoclinic space group P-1, with specific unit cell dimensions and angles, indicating a nearly coplanar arrangement of the pyrazole, pyridine, and pyran rings . This level of detail suggests that the molecular structure of the compound of interest would also be complex, with specific geometric parameters defining its three-dimensional shape.

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to the compound of interest, they do provide insights into the reactivity of similar compounds. The presence of functional groups such as amino, carbonitrile, and substituted phenyl rings in the related compounds implies that the compound of interest may undergo various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and hydrogen bond interactions, which could be analyzed in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from the related compounds. For instance, the crystal packing of the related compound is stabilized by intermolecular C-H...O and N-H...O hydrogen bond interactions . This indicates that the compound of interest may also exhibit hydrogen bonding, which could affect its solubility, melting point, and other physical properties. The presence of a chlorophenyl group may also influence the compound's electronic properties and reactivity due to the electron-withdrawing nature of the chlorine atom.

Applications De Recherche Scientifique

Structural and Optical Properties

Studies have explored the structural and optical properties of derivatives similar to this compound, indicating their polycrystalline nature and potential for thin-film applications. The optical properties are determined through spectrophotometer measurements, revealing insights into absorption parameters and electron transition types. Such research underscores the material's suitability for various optical and electronic applications, demonstrating its potential in fields like photovoltaics and electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis of Derivatives

The synthesis of new series of derivatives has been extensively studied, showcasing methods to generate various fused pyridine derivatives. These synthetic pathways offer a foundation for further chemical investigations and potential applications in drug development, materials science, and beyond (Al-Issa, 2012).

Photovoltaic and Diode Applications

Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, closely related to the compound , highlights their potential in organic–inorganic photodiode fabrication. These studies detail the electrical properties of heterojunction diodes made from such compounds, emphasizing their rectification behavior and photovoltaic properties under illumination. This line of inquiry points to the compound's utility in developing photodiodes and related devices, with implications for renewable energy technologies and electronic components (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by indole and thiophene derivatives , there is potential for this compound to be explored for newer therapeutic possibilities.

Propriétés

IUPAC Name |

2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-12-9-17-19(21(26)25(12)11-13-5-4-8-28-13)18(15(10-23)20(24)27-17)14-6-2-3-7-16(14)22/h2-9,18H,11,24H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSUSNQDBNBYTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

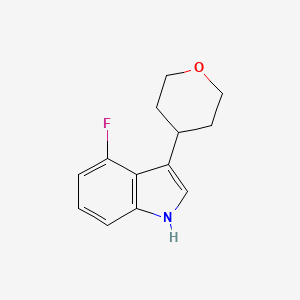

![1-[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2528884.png)

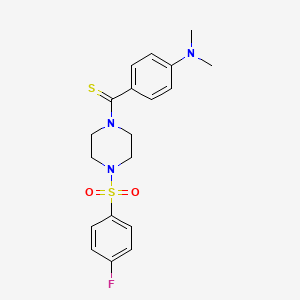

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)

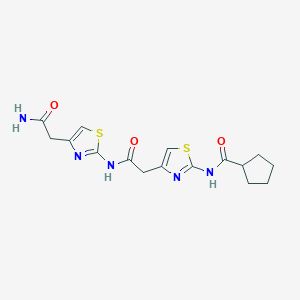

![Methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528892.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2528894.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)

![N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline](/img/structure/B2528905.png)